Cas no 64890-06-8 (7-Nitro-2-phenyl-1h-indole)

7-Nitro-2-phenyl-1H-indole is a heterocyclic organic compound featuring a nitro-substituted indole core with a phenyl group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The nitro group enhances reactivity in electrophilic and nucleophilic substitution reactions, facilitating further derivatization. Its rigid aromatic framework contributes to stability, while the indole moiety offers versatility in binding interactions, useful in medicinal chemistry applications. The compound is typically employed in research settings for the synthesis of more complex heterocycles or as a scaffold for bioactive molecule design.
7-Nitro-2-phenyl-1h-indole structure
7-Nitro-2-phenyl-1h-indole structure
Product name:7-Nitro-2-phenyl-1h-indole
CAS No:64890-06-8
MF:C14H10N2O2
Molecular Weight:238.2414
MDL:MFCD18449942
CID:1683128
PubChem ID:12348886

7-Nitro-2-phenyl-1h-indole 化学的及び物理的性質

名前と識別子

    • 1H-Indole, 7-nitro-2-phenyl-
    • 7-nitro-2-phenyl-1H-indole
    • SB38123
    • DTXSID10493121
    • DA-17904
    • CS-0341749
    • 64890-06-8
    • MFCD18449942
    • 7-Nitro-2-phenyl-1h-indole
    • MDL: MFCD18449942
    • インチ: InChI=1S/C14H10N2O2/c17-16(18)13-8-4-7-11-9-12(15-14(11)13)10-5-2-1-3-6-10/h1-9,15H
    • InChIKey: ZQFKMEVQELHDEV-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=CC3=C(C(=CC=C3)[N+](=O)[O-])N2

計算された属性

  • 精确分子量: 238.0743
  • 同位素质量: 238.074227566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 309
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 61.6Ų

じっけんとくせい

  • PSA: 58.93

7-Nitro-2-phenyl-1h-indole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0683-500mg
7-Nitro-2-phenyl-1H-indole
64890-06-8 96%
500mg
4655.75CNY 2021-05-08
Chemenu
CM146606-1g
7-nitro-2-phenyl-1H-indole
64890-06-8 95%
1g
$830 2021-08-05
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0683-5g
7-Nitro-2-phenyl-1H-indole
64890-06-8 96%
5g
33904.74CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0683-500mg
7-Nitro-2-phenyl-1H-indole
64890-06-8 96%
500mg
¥4800.42 2025-01-22
eNovation Chemicals LLC
D968952-250mg
7-Nitro-2-phenyl-1H-indole
64890-06-8 95%
250mg
$370 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1412419-50mg
7-Nitro-2-phenyl-1H-indole
64890-06-8 96%
50mg
¥1894.00 2024-05-05
Crysdot LLC
CD11079980-1g
7-Nitro-2-phenyl-1H-indole
64890-06-8 95+%
1g
$880 2024-07-18
eNovation Chemicals LLC
D968952-50mg
7-Nitro-2-phenyl-1H-indole
64890-06-8 95%
50mg
$190 2025-02-26
eNovation Chemicals LLC
D968952-5g
7-Nitro-2-phenyl-1H-indole
64890-06-8 95%
5g
$4475 2025-02-26
eNovation Chemicals LLC
D968952-500mg
7-Nitro-2-phenyl-1H-indole
64890-06-8 95%
500mg
$610 2025-02-26

7-Nitro-2-phenyl-1h-indole 関連文献

7-Nitro-2-phenyl-1h-indoleに関する追加情報

7-Nitro-2-phenyl-1H-indole: A Comprehensive Overview

7-Nitro-2-phenyl-1H-indole (CAS No. 64890-06-8) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of indole, a heterocyclic aromatic compound with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The 7-nitro substituent and the 2-phenyl group play pivotal roles in determining its unique chemical properties and biological activity.

The synthesis of 7-nitro-2-phenyl-1H-indole involves a series of well-established organic reactions, including nitration, Friedel-Crafts alkylation, and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the indole ring system, thereby reducing reaction times and minimizing byproducts.

One of the most intriguing aspects of 7-nitro-2-phenyl-1H-indole is its potential as a building block for drug discovery. The nitro group at the 7-position imparts strong electron-withdrawing effects, which can enhance the compound's reactivity in various biochemical pathways. This makes it an attractive candidate for designing molecules with anti-inflammatory, anticancer, or neuroprotective properties. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against certain types of cancer cells by modulating key signaling pathways such as MAPK and PI3K/AKT.

In addition to its pharmacological applications, 7-nitro-2-phenyl-1H-indole has found utility in materials science. Its aromaticity and conjugated system make it suitable for applications in organic electronics, such as in the development of semiconducting polymers or light-emitting diodes (LEDs). Researchers have reported that incorporating this compound into polymer frameworks can significantly improve charge transport properties, paving the way for next-generation electronic devices.

The spectroscopic properties of 7-nitro-2-phenyl-1H-indole have also been extensively studied. UV-vis spectroscopy reveals strong absorption bands in the visible region, which are attributed to the extended conjugation within the molecule. Fluorescence studies have shown that this compound exhibits bright emission under certain conditions, making it a potential candidate for fluorescent sensing applications. Recent work has focused on tuning its emission properties by modifying substituents on the indole ring, leading to novel sensors for metal ions or biothiols.

Safety considerations are paramount when handling 7-nitro-2 phenyl 1H indole (CAS No. 64890 06 8). Although it is not classified as a hazardous chemical under standard conditions, proper precautions should be taken during synthesis and handling to avoid exposure. Gloves, lab coats, and goggles are recommended when working with this compound to ensure laboratory safety.

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